Pyrido[2,3-b][1,4]benzodioxin
Overview
Description
Pyrido[2,3-b][1,4]benzodioxin is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzodioxin moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b][1,4]benzodioxin typically involves multi-step procedures. One common method includes the cyclization of 2-chloro-3-nitropyridine with phenols in the presence of potassium carbonate in dimethylformamide. The nitro group is then reduced using hydrogen in the presence of palladium on carbon or iron and ammonium chloride in ethanol-water mixture .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes such as metal-catalyzed reactions and microwave irradiation can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b][1,4]benzodioxin undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of this compound-2,3-dione.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Pyrido[2,3-b][1,4]benzodioxin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Pyrido[2,3-b][1,4]benzodioxin involves its interaction with various molecular targets. It can act as a calcium antagonist, thereby affecting calcium ion channels and influencing cellular processes such as muscle contraction and neurotransmitter release. Additionally, it may interact with central nervous system receptors, exerting antipsychotic and depressant effects .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,2-b][1,4]benzoxazine
- Pyrido[2,3-d]pyridazine
Comparison: Pyrido[2,3-b][1,4]benzodioxin is unique due to its fused benzodioxin ring, which imparts distinct chemical and biological properties. Compared to Pyrido[2,3-d]pyrimidine and Pyrido[3,2-b][1,4]benzoxazine, this compound exhibits different reactivity patterns and potential therapeutic applications .
Properties
IUPAC Name |
[1,4]benzodioxino[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZEDFCVXHSIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558580 | |
Record name | [1,4]Benzodioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-33-0 | |
Record name | [1,4]Benzodioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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